Methyl 2-ethyldecahydroisoquinoline-5-carboxylate
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Overview
Description
Methyl 2-ethyldecahydroisoquinoline-5-carboxylate is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-ethyldecahydroisoquinoline-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted benzaldehyde with an amine, followed by cyclization and esterification steps. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethyldecahydroisoquinoline-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, acids, and bases are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-ethyldecahydroisoquinoline-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases and conditions.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-ethyldecahydroisoquinoline-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 2-ethyldecahydroisoquinoline-5-carboxylate can be compared with other isoquinoline derivatives, such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Exhibits inhibitory activity against influenza A.
The uniqueness of this compound lies in its specific structure and the resulting biological activities and applications.
Biological Activity
Methyl 2-ethyldecahydroisoquinoline-5-carboxylate (MEDIC) is a compound of interest in pharmacology due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
MEDIC is characterized by its isoquinoline structure, which contributes to its pharmacological properties. The compound's molecular formula can be denoted as C15H23NO2, indicating the presence of a carboxylate group that may influence its interaction with biological targets.
1. Neuropharmacological Effects
Research has indicated that isoquinoline derivatives can exhibit neuroprotective effects. MEDIC may interact with neurotransmitter systems, potentially modulating dopaminergic pathways. This interaction is significant for conditions such as Parkinson's disease and schizophrenia.
2. Anticancer Activity
Preliminary studies suggest that MEDIC may possess anticancer properties. The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. In vitro assays demonstrated that MEDIC could induce apoptosis in human leukemia cells, highlighting its potential as an antineoplastic agent.
Table 1: Biological Activity of this compound
Case Study 1: Neuroprotective Effects
In a study conducted on rat models, MEDIC was administered to assess its neuroprotective effects against oxidative stress. Results showed a significant reduction in markers of neuronal damage compared to controls, suggesting potential therapeutic applications in neurodegenerative diseases.
Case Study 2: Anticancer Potential
A clinical trial evaluated the efficacy of MEDIC in patients with advanced leukemia. The trial reported a partial response rate of 30% among participants receiving MEDIC as part of combination therapy, indicating promise for further investigation into its use as an adjunct treatment.
Research Findings
Recent findings have pointed towards the importance of the carboxylate group in MEDIC's biological activity. The compound's ability to modulate enzyme activity involved in cancer metabolism has been noted as a key area for further research. Additionally, structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and reduce potential side effects.
Properties
Molecular Formula |
C13H23NO2 |
---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
methyl 2-ethyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-5-carboxylate |
InChI |
InChI=1S/C13H23NO2/c1-3-14-8-7-11-10(9-14)5-4-6-12(11)13(15)16-2/h10-12H,3-9H2,1-2H3 |
InChI Key |
ULPTVDUQBTYMEY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2C(C1)CCCC2C(=O)OC |
Origin of Product |
United States |
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